molecular formula C42H82NO10P B1677711 Phosphatidylserine CAS No. 51446-62-9

Phosphatidylserine

Cat. No.: B1677711
CAS No.: 51446-62-9
M. Wt: 792.1 g/mol
InChI Key: TZCPCKNHXULUIY-RGULYWFUSA-N
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Mechanism of Action

Target of Action

Distearoylphosphatidylserine (DSPS), also known as this compound (PS), is a phospholipid that plays a vital role in several intracellular signaling pathways . It is an essential constituent of eukaryotic membranes and is the most abundant anionic phospholipid in the eukaryotic cell . The primary targets of PS are professional phagocytes such as macrophages and neutrophils .

Mode of Action

PS interacts with its targets by serving as a monolayer . It is typically restricted to the inner leaflet of the plasma membrane under homeostatic conditions. During cellular activation and/or induction of cell death, ps is externalized on the outer surface via the activation of phospholipid scramblases . This externalization changes the biochemical and biophysical properties of the plasma membrane and initiates a series of interactions between endogenous extracellular proteins as well as receptors on neighboring cells .

Biochemical Pathways

The function of PS, as with all lipids, is determined by both its concentration and sidedness in individual organellar membranes . Mitochondria associated membranes (MAMs) of the endoplasmic reticulum (ER) have high rates of PS synthesis and serve as a conduit for the transfer of lipids between the ER and adjacent mitochondria . The bulk subcellular distribution of PS results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways . The topology of PS results from the actions of transmembrane enzymes capable of moving PS between lipid bilayers .

Pharmacokinetics

The pharmacokinetics of PS have been studied in mice, where it was found that PS-specific Fc fusions effectively target tumor tissue . The clearance of PS from plasma is influenced by its interaction with other molecules. For instance, PS is cleared four times faster from plasma when it is part of a PS-specific Fc fusion . The distribution of PS in the body is also influenced by its interaction with other molecules. For example, PS has a predominant uptake in the liver .

Result of Action

The externalization of PS on the outer surface of the plasma membrane during cellular activation and/or induction of cell death initiates a series of interactions that stimulate engulfment (efferocytosis) and influence the surrounding immune milieu . This process is generally characterized by the release of immune dampening and inflammatory resolution signals that prevent a systemic auto-immune response in healthy tissues .

Action Environment

The action of PS is influenced by environmental factors. For instance, the exposure of PS on the cell surface is significantly increased in the tumor microenvironment . This exposure has innate immunosuppressive properties and facilitates tumor growth and metastasis . Furthermore, lipid remodeling, including the externalization of PS, plays an important role in the adaptation of plants to environmental factors such as salt stress .

Biochemical Analysis

Biochemical Properties

Distearoylphosphatidylserine is an anionic phospholipid with stearic acid tails (18:0) and contains a carboxylic acid (COOH) and amine (NH2) in their head group . It has been used in the preparation of lipid-mixing vesicles, liposome, or artificial membrane . Distearoylthis compound acts as a monolayer . This compound is a phospholipid with a polar serine found in phosphoester linkage to diacylglycerol .

Cellular Effects

Distearoylthis compound has been shown to have significant effects on various types of cells and cellular processes . Specifically, it has been demonstrated that incorporation of Distearoylthis compound in liposome nanoparticles improved their uptake by immune cells . Liposome nanoparticles containing high concentrations of Distearoylthis compound were highly effective to transfect not only macrophages and neutrophils, but also lymphocytes, with limited toxicity to cells .

Molecular Mechanism

The molecular mechanism of Distearoylthis compound involves its interaction with various biomolecules. It is known that Distearoylthis compound strongly prefers anionic lipids to neutral and saturated lipid tails to unsaturated . The distribution of Distearoylthis compound in the asymmetric bilayer depends not only on the type of lipids but also on the local membrane curvature and the surface tension .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Distearoylthis compound have been observed to change over time . For instance, a study showed a 50% suppression on c-Rel messenger RNA following 2 days of initial transfection with Distearoylthis compound. Interestingly, the effects were also extended until day 4 post-treatment with an average silencing of 30%. The silencing effect on c-Rel disappeared after 6 days post-transfection .

Metabolic Pathways

Distearoylthis compound plays a crucial role in several metabolic pathways. The bulk subcellular distribution of Distearoylthis compound results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways .

Transport and Distribution

The transport and distribution of Distearoylthis compound within cells and tissues are complex processes. The bulk subcellular distribution of Distearoylthis compound results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways .

Subcellular Localization

It is generally not externally exposed in healthy cells and plays a vital role in several intracellular signaling pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphatidylserine can be synthesized through enzymatic transphosphatidylation using phospholipase D. This method employs L-serine and phosphatidylcholine as substrates . The reaction conditions typically involve a biphasic system with butyl acetate and an enzyme solution, with optimal conditions being 50°C for 2.5 hours with shaking .

Industrial Production Methods: Industrial production of this compound often involves the extraction of lipids from biological sources such as soybeans or egg yolks. The extracted lipids are then subjected to enzymatic reactions to produce this compound . This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Phosphatidylserine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Phosphatidylserine is unique due to its role in apoptosis and its specific involvement in neuronal signaling pathways. Unlike phosphatidylethanolamine and phosphatidylcholine, this compound is predominantly found in the inner leaflet of the cell membrane, contributing to its distinct biological functions .

This compound’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPCKNHXULUIY-RGULYWFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866199
Record name 1,2-Distearoyl phosphatidyl serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PS(18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1446756-47-3, 51446-62-9
Record name Phosphatidyl serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Distearoyl phosphatidyl serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHATIDYL SERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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